molecular formula C21H18Br2N2O5S B306544 (2,6-Dibromo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(2,6-Dibromo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B306544
M. Wt: 570.3 g/mol
InChI Key: KUGIWPBSFZYPJX-NUIIPWOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dibromo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a useful research compound. Its molecular formula is C21H18Br2N2O5S and its molecular weight is 570.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H18Br2N2O5S

Molecular Weight

570.3 g/mol

IUPAC Name

2-[2,6-dibromo-4-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C21H18Br2N2O5S/c1-29-8-7-25-20(28)17(31-21(25)24-14-5-3-2-4-6-14)11-13-9-15(22)19(16(23)10-13)30-12-18(26)27/h2-6,9-11H,7-8,12H2,1H3,(H,26,27)/b17-11-,24-21?

InChI Key

KUGIWPBSFZYPJX-NUIIPWOLSA-N

SMILES

COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)Br)SC1=NC3=CC=CC=C3

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC(=O)O)Br)/SC1=NC3=CC=CC=C3

Canonical SMILES

COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)Br)SC1=NC3=CC=CC=C3

Origin of Product

United States

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